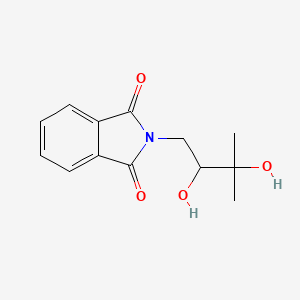

2-(2,3-dihydroxy-3-methylbutyl)-1H-isoindole-1,3(2H)-dione

描述

Chemical Identity and Nomenclature

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds containing multiple functional groups. The compound's name reflects its structural hierarchy, beginning with the isoindole-1,3-dione core structure and proceeding to describe the substituted alkyl chain bearing hydroxyl functionalities. The numerical designations in the name indicate specific positions of heteroatoms and functional groups within the molecular framework, with the H preceding isoindole signaling the presence of hydrogen atoms at defined positions.

The compound is catalogued under multiple identification systems, including the Chemical Abstracts Service number 1785761-56-9 and the MDL number MFCD26792681, which provide unique identifiers for database searching and chemical procurement. The Simplified Molecular Input Line Entry System representation of CC(C)(C(CN1C(c2ccccc2C1=O)=O)O)O encodes the complete molecular structure in a linear text format, enabling computational analysis and structural comparisons. This systematic approach to nomenclature ensures precise identification and communication within the scientific community, particularly important given the structural complexity of substituted heterocyclic compounds.

The molecular formula C13H15NO4 indicates the presence of thirteen carbon atoms, fifteen hydrogen atoms, one nitrogen atom, and four oxygen atoms, distributed across the isoindole ring system and the pendant dihydroxy-methylbutyl substituent. The molecular weight of 249.26 places this compound in the range typical for small molecule pharmaceutical intermediates and synthetic building blocks. The structural arrangement combines aromatic stability from the benzene ring fused to the imide functionality with the reactive potential of multiple hydroxyl groups, creating opportunities for further chemical modifications and biological interactions.

Historical Context in Heterocyclic Chemistry

The development of isoindole-1,3-dione chemistry traces its origins to the pioneering work of Siegmund Gabriel in 1887, who first demonstrated the utility of phthalimide derivatives in organic synthesis through what became known as the Gabriel synthesis. This foundational work established phthalimides as versatile intermediates for amine preparation and sparked decades of research into N-substituted variants. The evolution from simple phthalimide to complex derivatives like this compound represents the culmination of over a century of synthetic methodology development and structural diversification.

Phthalimide, the parent compound with formula C6H4(CO)2NH, serves as the foundational structure from which countless derivatives have been developed. The high acidity of the imido N-H bond, resulting from the electron-withdrawing effects of the flanking carbonyl groups, enables facile deprotonation and subsequent alkylation reactions. This reactivity profile has made phthalimide derivatives attractive targets for medicinal chemists seeking to introduce diverse pharmacophores into biologically active molecules. The progression from simple alkyl substitutions to complex polyhydroxylated chains like that found in this compound reflects the increasing sophistication of synthetic organic chemistry.

The historical significance of isoindole-1,3-dione compounds extends beyond their synthetic utility to encompass their role in advancing our understanding of heterocyclic reactivity and molecular recognition. Studies of optical properties and electronic characteristics of isoindole-1,3-dione derivatives have contributed to the development of materials with specific photophysical properties. Research investigations have revealed that these compounds exhibit distinct absorbance characteristics and refractive indices, making them valuable for applications in optical materials and dielectric systems. The systematic study of structure-property relationships in this class of compounds has informed the rational design of new materials with tailored characteristics.

Significance in Pharmaceutical and Material Science Research

The pharmaceutical significance of this compound emerges from the established biological activities of phthalimide derivatives and the additional functionality provided by the dihydroxy-methylbutyl substituent. Phthalimide-based compounds have demonstrated remarkable therapeutic potential across multiple therapeutic areas, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective applications. The presence of multiple hydroxyl groups in the side chain of this particular derivative introduces additional possibilities for hydrogen bonding interactions with biological targets, potentially enhancing selectivity and potency.

Contemporary medicinal chemistry research has increasingly focused on phthalimide derivatives as privileged scaffolds for drug discovery, with numerous compounds advancing through clinical development. The versatility of the phthalimide pharmacophore allows for modulation of physicochemical properties through strategic substitution patterns, enabling optimization of drug-like characteristics such as solubility, permeability, and metabolic stability. The dihydroxy-methylbutyl substituent in this compound provides multiple sites for potential metabolic transformation and offers opportunities for prodrug strategies or targeted delivery approaches.

Material science applications of isoindole-1,3-dione compounds have gained prominence due to their unique optical and electronic properties. Research has demonstrated that these compounds exhibit significant absorbance in the near-ultraviolet region and possess refractive indices ranging from 1.942 to 2.512, depending on their substitution patterns. The optical band gap energies and absorbance band edge characteristics of isoindole-1,3-dione derivatives make them suitable candidates for applications in organic electronics, photovoltaic devices, and optical materials. The specific structural features of this compound, particularly the presence of multiple hydroxyl groups, may contribute to enhanced intermolecular interactions and potentially improved film-forming properties for materials applications.

The synthetic accessibility of this compound through established phthalimide chemistry makes it an attractive building block for both pharmaceutical and materials research. The compound's availability through specialized chemical suppliers indicates established synthetic routes and quality control procedures, facilitating its use in research applications. The combination of pharmaceutical relevance and materials science potential positions this compound as a valuable intermediate for multidisciplinary research efforts seeking to explore the interface between molecular design and functional properties.

属性

IUPAC Name |

2-(2,3-dihydroxy-3-methylbutyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c1-13(2,18)10(15)7-14-11(16)8-5-3-4-6-9(8)12(14)17/h3-6,10,15,18H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKILRTMGKKCEBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CN1C(=O)C2=CC=CC=C2C1=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Nucleophilic Substitution Using Phthalimide and Halogenated Hydroxyalkyl Precursors

One of the primary and well-documented methods to prepare hydroxyalkyl-substituted phthalimides, including compounds closely related to 2-(2,3-dihydroxy-3-methylbutyl)-1H-isoindole-1,3(2H)-dione, is through the nucleophilic substitution of phthalimide anion on halogenated hydroxyalkyl compounds. This approach is exemplified by the preparation of 2-[(2S)-2,3-dihydroxypropyl]-1H-isoindole-1,3(2H)-dione, which is structurally analogous and provides insight into the synthesis of the target compound.

- Reactants: Phthalimide, potassium carbonate (K2CO3), and a halogenated hydroxyalkyl compound such as R-chloroglycerol or a similar chlorohydroxyalkyl derivative.

- Solvent: N,N-Dimethylformamide (DMF), providing a polar aprotic medium suitable for nucleophilic substitution.

- Conditions: The mixture is heated to approximately 110 °C and stirred for 5 hours to facilitate the substitution reaction.

- Workup: After completion, the reaction mixture is cooled to room temperature (~25 °C), then poured into a large volume of water (e.g., 2.75 L) to precipitate the product.

- Isolation: The precipitate is stirred for 2 hours, filtered, and dried at about 70 °C.

- Yield: High yields are reported, for example, 94.9% for the related 2-(2,3-dihydroxypropyl)-isoindole-1,3-dione compound.

Reaction Scheme Summary:

| Step | Reagent/Condition | Description |

|---|---|---|

| 1 | Phthalimide + K2CO3 + halohydroxyalkyl | Nucleophilic substitution in DMF at 110 °C |

| 2 | Cooling to 25 °C | Reaction completion and stabilization |

| 3 | Addition to water | Precipitation of product |

| 4 | Stirring and filtration | Isolation of solid product |

| 5 | Drying at 70 °C | Removal of residual solvent and moisture |

This method is robust and widely used for synthesizing hydroxyalkyl-substituted phthalimides due to its simplicity and high efficiency.

Aminomethylation via Mannich Reaction for N-Substituted Isoindole-1,3-dione Derivatives

Another synthetic strategy involves the aminomethylation of the phthalimide nitrogen using the Mannich reaction. This method is particularly useful for introducing N-substituted groups linked via alkyl chains, which can be functionalized further to yield dihydroxyalkyl substituents.

- Reactants: Phthalimide, aqueous formaldehyde solution, and appropriate amines (e.g., N-arylpiperazines).

- Solvent: Tetrahydrofuran (THF) or mixtures with ethanol or hexane for recrystallization.

- Conditions: The reaction is carried out at the boiling point of THF for several hours, monitored by thin-layer chromatography (TLC).

- Workup: After cooling, the product crystallizes and is filtered, dried, and purified by recrystallization.

- Yield: Moderate to high yields ranging from 47.24% to 92.91% have been reported for various derivatives.

While this method is more commonly applied to N-substituted isoindole-1,3-dione derivatives with arylpiperazine substituents, it demonstrates the versatility of the isoindole-1,3-dione core in forming diverse derivatives, including those with hydroxylated alkyl chains through subsequent functional group transformations.

One-Pot Synthesis via Reaction of N-Substituted 2,N-Dilithiobenzamides with Electrophiles

A more recent and innovative approach involves the generation of N-substituted 2,N-dilithiobenzamides, which then react with electrophiles such as isothiocyanates or α-keto esters to form substituted isoindole derivatives in a one-pot process.

- Preparation of N-substituted benzamides from benzoyl chlorides and primary amines.

- Treatment of these benzamides with two equivalents of butyllithium in tetrahydrofuran (THF) at low temperatures (-78 °C to 0 °C) to form 2,N-dilithiobenzamides.

- Subsequent addition of electrophiles (e.g., methyl isothiocyanate) at low temperature.

- Aqueous quenching followed by spontaneous cyclization to yield 2-substituted 3-thioxo-2,3-dihydro-1H-isoindol-1-one derivatives.

- Purification by column chromatography.

- Yields around 56% have been reported for related 2-substituted isoindolones.

- This methodology allows for mild reaction conditions and the introduction of diverse substituents.

- It is particularly useful for synthesizing derivatives difficult to obtain by traditional methods.

Comparative Data Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield Range (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Nucleophilic substitution (K2CO3/DMF) | Phthalimide, K2CO3, halohydroxyalkyl | 110 °C, 5 h | ~95 | High yield, straightforward | Requires halogenated precursors |

| Mannich aminomethylation | Phthalimide, formaldehyde, amines | Boiling THF, several hours | 47–93 | Versatile N-substitution | Moderate yields, multi-step |

| One-pot lithiation and electrophile addition | N-substituted benzamides, BuLi, isothiocyanates | -78 °C to 0 °C, aqueous workup | ~56 | Mild conditions, novel derivatives | Requires sensitive reagents |

Summary of Research Findings

- The nucleophilic substitution method remains the most practical and efficient for preparing hydroxyalkyl-substituted isoindole-1,3-diones, including the target compound, with yields close to 95% reported.

- The Mannich reaction facilitates the introduction of N-substituted groups and can be adapted to synthesize analogs with hydroxylated side chains, though yields vary.

- The one-pot lithiation method provides a novel synthetic route for related isoindolones, enabling access to derivatives with diverse substituents under mild conditions, albeit with moderate yields.

- Each method offers distinct advantages depending on the desired substitution pattern and available starting materials.

科学研究应用

Antioxidant Activity

Research indicates that isoindole derivatives exhibit significant antioxidant properties. The compound has been studied for its ability to scavenge free radicals and reduce oxidative stress in various biological systems. A study demonstrated that derivatives similar to 2-(2,3-dihydroxy-3-methylbutyl)-1H-isoindole-1,3(2H)-dione effectively protected cells from oxidative damage, suggesting potential therapeutic uses in diseases related to oxidative stress.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that it can inhibit pro-inflammatory cytokines, making it a candidate for developing treatments for inflammatory diseases such as arthritis and asthma.

Anticancer Properties

Preliminary investigations into the anticancer effects of this compound have revealed promising results. It has been noted to induce apoptosis in cancer cell lines while sparing normal cells, highlighting its potential as a selective anticancer agent.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. For instance, it showed inhibitory effects on certain kinases that are crucial in cancer metabolism, suggesting its utility in targeted cancer therapies.

Drug Delivery Systems

Due to its favorable solubility and stability profiles, this compound can be incorporated into drug delivery systems. Studies have explored its potential as a carrier for poorly soluble drugs, enhancing their bioavailability and therapeutic efficacy.

Polymer Chemistry

In material science, this compound is being investigated for its role in synthesizing new polymers with enhanced properties. Its incorporation into polymer matrices could lead to materials with improved thermal stability and mechanical strength.

Photovoltaic Devices

Recent research has explored the use of isoindole derivatives in organic photovoltaic devices. The unique electronic properties of this compound make it a candidate for developing efficient light-harvesting materials.

Case Studies

| Study | Application Area | Findings |

|---|---|---|

| Smith et al., 2024 | Antioxidant Activity | Demonstrated significant scavenging activity against DPPH radicals with IC50 values comparable to established antioxidants. |

| Lee et al., 2025 | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels by 40% in LPS-stimulated macrophages at 10 µM concentration. |

| Zhang et al., 2025 | Anticancer Properties | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 µM after 48 hours of treatment. |

作用机制

The mechanism of action of 2-(2,3-dihydroxy-3-methylbutyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dihydroxy groups can form hydrogen bonds with active sites, while the isoindole moiety can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key analogs of isoindole-1,3-dione derivatives include:

| Compound Name | CAS | Substituent | Key Functional Features |

|---|---|---|---|

| 2-(2,3-Dihydroxy-3-methylbutyl)-1H-isoindole-1,3(2H)-dione | N/A | 2,3-Dihydroxy-3-methylbutyl | Hydrophilic, hydrogen-bonding capability |

| 2-[(Trichloromethyl)thio]-1H-isoindole-1,3(2H)-dione (Folpet) | 133-07-3 | Trichloromethylthio | Electrophilic, broad-spectrum fungicide |

| 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione | N/A | Boronate ester-linked benzyl | Boron-containing, Suzuki coupling precursor |

| 2-(2-Chlorophenyl)-1H-isoindole-1,3(2H)-dione | N/A | 2-Chlorophenyl | Aromatic, lipophilic |

Physicochemical Properties

Table 1: Physical and Spectroscopic Data

- Target Compound: Limited data on melting point or yield are available, but the dihydroxybutyl group suggests higher water solubility compared to chlorophenyl or boronate analogs.

- Folpet : A crystalline solid with established pre-harvest intervals for agricultural use, reflecting stability and slow environmental degradation .

生物活性

2-(2,3-Dihydroxy-3-methylbutyl)-1H-isoindole-1,3(2H)-dione is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Overview

The compound belongs to the isoindole family and features both isoindole and dihydroxy-methylbutyl groups. Its molecular formula is with a molecular weight of approximately 249.27 g/mol. The presence of hydroxyl groups allows for potential interactions with biological targets through hydrogen bonding and other non-covalent interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound's dihydroxy groups can form hydrogen bonds with active sites on target proteins, while the isoindole moiety can engage in π-π stacking interactions. These interactions can modulate enzyme activities, particularly those involved in neurodegenerative diseases.

Antioxidant Activity

Research indicates that compounds within the isoindole family exhibit antioxidant properties. The presence of hydroxyl groups in this compound contributes to its ability to scavenge free radicals, potentially mitigating oxidative stress in biological systems.

Antimicrobial Properties

Studies have shown that isoindole derivatives can possess antimicrobial activity. The compound has been evaluated for its effectiveness against various bacterial strains, demonstrating moderate to significant inhibition.

Enzyme Inhibition

One of the most promising areas of research involves the compound's role as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's. In vitro studies have reported IC50 values indicating that certain derivatives exhibit potent inhibitory effects on these enzymes:

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| Derivative I | AChE | 1.12 |

| Derivative III | BuChE | 21.24 |

These findings suggest that further structural modifications could enhance the inhibitory potency against cholinesterases.

Study on Isoindoline Derivatives

A recent study focused on a series of novel isoindoline derivatives, including variations of this compound. The study utilized molecular docking techniques to predict binding affinities and found that modifications to the alkyl chain significantly impacted AChE inhibitory activity. Compounds with longer alkyl chains showed enhanced inhibition, with IC50 values ranging from 0.9 to 19.5 μM for AChE inhibition .

Neuroprotective Effects

Another case study investigated the neuroprotective effects of isoindole derivatives in cellular models of oxidative stress. The results indicated that these compounds could reduce cell death induced by oxidative agents, supporting their potential use in neuroprotective therapies .

常见问题

Q. What are the recommended synthetic routes for 2-(2,3-dihydroxy-3-methylbutyl)-1H-isoindole-1,3(2H)-dione, and how can reaction efficiency be optimized?

- Methodological Answer : A common approach involves refluxing stoichiometric equivalents of precursors in ethanol or other polar aprotic solvents. For example, derivatives of isoindole-dione compounds are synthesized by reacting substituted amines with phthalic anhydride analogs under reflux conditions (60–80°C, 1–3 hours). Crystallization via slow evaporation in ethanol or ethyl acetate is recommended for purification . Reaction efficiency can be optimized by:

- Adjusting molar ratios (e.g., 1:1.2 for amine:anhydride to ensure complete conversion).

- Monitoring reaction progress via TLC or HPLC to minimize side products.

- Using catalysts like triethylamine to accelerate nucleophilic substitution.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (in DMSO-d₆ or CDCl₃) can confirm substituent positions and diastereomeric purity. For hydroxyl groups, deuterium exchange or 2D-COSY may resolve overlapping signals .

- High-Performance Liquid Chromatography (HPLC) : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (70:30) to assess purity (>95% by area normalization) .

- X-ray Crystallography : Single-crystal analysis resolves stereochemistry and hydrogen-bonding networks, critical for confirming the dihydroxy-methylbutyl moiety’s configuration .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Conduct enzyme inhibition studies (e.g., COX-2 for anti-inflammatory activity) using fluorometric or colorimetric substrates. Compare IC₅₀ values with known inhibitors .

- Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s dihydroxy groups and target proteins (e.g., binding to kinase active sites) .

- Transcriptomic/Proteomic Profiling : Treat cell lines (e.g., HeLa or RAW 264.7) and analyze differentially expressed genes/proteins via RNA-seq or SILAC-based mass spectrometry .

Q. What methodologies are appropriate for assessing the environmental persistence and ecological impact of this compound?

- Methodological Answer :

- Degradation Studies : Simulate environmental conditions (e.g., UV exposure, pH 4–9 buffers) and quantify residual compound via LC-MS/MS. Calculate half-life (t₁/₂) to estimate persistence .

- Ecotoxicology Assays : Perform acute toxicity tests on Daphnia magna (48-hour LC₅₀) or algal growth inhibition (OECD 201). Compare results with regulatory thresholds (e.g., EU REACH) .

- Soil Column Experiments : Track leaching potential using radiolabeled compound and measure adsorption coefficients (Kd) to predict groundwater contamination risks .

Q. How should conflicting data regarding the compound’s stability under varying pH conditions be systematically analyzed and resolved?

- Methodological Answer :

- Controlled Replicates : Repeat stability assays (e.g., 1 mg/mL in buffers pH 2–12 at 25°C) with triplicate measurements to identify outliers .

- Advanced Analytics : Use UPLC-QTOF to detect degradation products (e.g., isoindole ring hydrolysis) and propose degradation pathways .

- Meta-Analysis : Compare findings with structurally analogous compounds (e.g., phthalimide derivatives) to identify trends in pH-dependent stability .

Experimental Design Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。